N,N-Bis(2-hydroxyethyl)adenosine
Description
Historical Context and Discovery in Natural Sources
The initial discovery of N6-(2-Hydroxyethyl)adenosine dates back to 1983, when it was first isolated from extracts of fungi belonging to the Cordyceps and Isaria species. mdpi.comresearchgate.net Since then, HEA has been identified as a significant bioactive component in various fungi, most notably Cordyceps cicadae. nih.govnih.govmdpi.com This traditional medicinal fungus has been used for its perceived health benefits, and modern research has sought to identify its active constituents. mdpi.com
The isolation of HEA from natural sources like the mycelia of Cordyceps cicadae has been a focus of phytochemical research. nih.govmdpi.com Studies have detailed methods for extracting and purifying the compound, often employing techniques like column chromatography. nih.govmdpi.com The presence of HEA in these organisms underscores the importance of natural products as a source of novel chemical entities for scientific investigation. The content of HEA in C. cicadae has been reported to be around 1.5 mg/g. mdpi.com
Significance within Nucleoside Analog Research
N6-(2-Hydroxyethyl)adenosine is classified as a purine (B94841) nucleoside analog. medchemexpress.com Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with cellular processes, particularly DNA synthesis. medchemexpress.com This property makes them a cornerstone of antiviral and anticancer research. researchgate.netmedchemexpress.com
The significance of HEA in this context lies in its diverse and potent biological activities. Research has demonstrated that HEA possesses anti-inflammatory, antioxidant, and antitumor properties. mdpi.commedchemexpress.com For instance, it has been shown to protect cells from oxidative damage and to induce apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov
Furthermore, the chemical structure of HEA has served as a basis for the synthesis of other nucleoside analogs. A notable example is the one-step synthesis of novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides, created through the reaction of 6-chloropurine (B14466) nucleosides with diethanolamine. researchgate.net This highlights the role of HEA as a lead compound in the development of new molecules with potentially enhanced or different biological activities. The exploration of such analogs expands the chemical space for drug discovery and deepens the understanding of structure-activity relationships among purine nucleosides. researchgate.netmedchemexpress.com
Chemical Compound Data
Below are interactive tables detailing the properties of the compounds discussed in this article.
Table 1: N,N-Bis(2-hydroxyethyl)adenosine
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(6-(bis(2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Other Names | 6-[N,N-bis(2-hydroxyethyl)amino]purine ribonucleoside |
| Molecular Formula | C14H21N5O6 |
| InChI Key | Not available |
Table 2: N6-(2-Hydroxyethyl)adenosine (HEA)
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(6-((2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| CAS Number | 4338-48-1 medchemexpress.com |
| Molecular Formula | C12H17N5O5 mdpi.commedchemexpress.com |
| Molecular Weight | 311.29 g/mol mdpi.com |
| InChI Key | LBFYDPXLBFTVSE-XVFCMESISA-N |
Structure
3D Structure
Properties
CAS No. |
41552-86-7 |
|---|---|
Molecular Formula |
C14H21N5O6 |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[bis(2-hydroxyethyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O6/c20-3-1-18(2-4-21)12-9-13(16-6-15-12)19(7-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,20-24H,1-5H2/t8-,10-,11-,14-/m1/s1 |
InChI Key |
YBTVDTYXXXGYIU-IDTAVKCVSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)N(CCO)CCO)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Occurrence and Biological Origin of N6 2 Hydroxyethyl Adenosine
Isolation from Fungal Species (e.g., Cordyceps spp., Isaria spp.)
The initial discovery and isolation of N6-(2-Hydroxyethyl)adenosine date back to 1983, when it was identified as a biologically active compound from the cultured mycelia of fungi belonging to the Cordyceps and Isaria genera. mdpi.comresearchgate.net Since this initial finding, HEA has been consistently isolated from various species within these groups, solidifying its status as a characteristic metabolite of these entomopathogenic fungi.
Detailed research has successfully isolated HEA from several specific species, including:
Cordyceps militaris : HEA has been separated from the fruiting bodies of this widely recognized medicinal mushroom. Current time information in West Northamptonshire, GB. Methodologies for its isolation include the use of macroporous resin adsorption followed by purification techniques like recycling high-speed counter-current chromatography. Current time information in West Northamptonshire, GB.
Cordyceps pruinosa : This species is another confirmed source of HEA, which has been isolated from its cultures. nih.gov
Cordyceps cicadae : Also known as the cicada flower fungus, C. cicadae has been a significant source for HEA isolation. nih.gov Researchers have extracted HEA from its mycelia using methods such as Sephadex® LH-20 column chromatography. nih.gov
Cordyceps chanhua : HEA has been successfully extracted and identified from this species, with optimized extraction processes developed to maximize yield. nih.gov
The isolation processes often involve initial extraction with hot water or ethanol, followed by advanced chromatographic techniques to separate HEA from other nucleosides like adenosine (B11128) and cordycepin (B1669437), with which it often co-exists. Current time information in West Northamptonshire, GB.nih.gov
Identification in Other Biological Entities
While first discovered in Cordyceps and Isaria, the occurrence of N6-(2-Hydroxyethyl)adenosine is not strictly limited to these genera. Subsequent research has identified HEA in other related fungal species.
A notable discovery was the identification of HEA in the fungus Beauveria bassiana . tandfonline.comacs.org This was the first report of HEA production in this species, suggesting that the compound may be more broadly distributed among entomopathogenic fungi than initially thought. tandfonline.comacs.org In the case of B. bassiana, HEA was detected in the mycelia but not in the culture medium. tandfonline.comacs.org
Current scientific literature primarily documents HEA as a fungal metabolite. While some bacteria found in wild Cordyceps cicadae were studied for their relationship with HEA, the bacteria themselves did not produce the compound. nih.gov Its effects have been studied in insects and animal models, but there is no evidence to suggest it is naturally produced by plants or animals. nih.govplos.org
Table 1: Documented Fungal Sources of N6-(2-Hydroxyethyl)adenosine (HEA)
| Fungal Genus | Specific Species | Reference |
|---|---|---|
| Cordyceps | C. militaris | Current time information in West Northamptonshire, GB.tandfonline.com |
| Cordyceps | C. pruinosa | nih.govtandfonline.com |
| Cordyceps | C. cicadae | nih.govmdpi.com |
| Cordyceps | C. chanhua | nih.gov |
| Isaria | I. tenuipes | tandfonline.com |
| Beauveria | B. bassiana | tandfonline.comacs.org |
Synthetic Methodologies and Analog Generation of N6 2 Hydroxyethyl Adenosine
Chemical Synthesis Approaches for N6-(2-Hydroxyethyl)adenosineresearchgate.netresearchgate.net
The chemical synthesis of N6-(2-hydroxyethyl)adenosine, a natural adenosine (B11128) derivative first isolated from Cordyceps and Isaria species, has been a subject of considerable research. researchgate.netmdpi.com Traditional methods often involved multiple steps, utilized toxic solvents, and resulted in low yields, prompting the development of more efficient protocols. researchgate.net
Nucleophilic Substitution Reactionsresearchgate.netresearchgate.net
A primary and effective method for synthesizing N6-substituted adenosines, including HEA, is through nucleophilic substitution. researchgate.net This strategy generally involves the reaction of a 6-chloropurine (B14466) ribonucleoside with an appropriate amine. In the case of HEA, 6-chloropurine riboside is reacted with ethanolamine (B43304).
This reaction displaces the chlorine atom at the C6 position of the purine (B94841) ring with the amino group of ethanolamine to form the desired N6-(2-hydroxyethyl)adenosine. While effective, conventional heating methods for this reaction can require long durations and often use high-boiling, toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Another approach involves the direct alkylation of adenosine. However, this can lead to a mixture of products due to alkylation occurring at different positions on the adenosine molecule. researchgate.net
Microwave-Assisted Synthesis Protocolsresearchgate.net
To overcome the limitations of conventional methods, microwave-assisted organic synthesis has been successfully applied to the production of HEA and its analogs. researchgate.net This technique significantly accelerates the reaction, allowing for the synthesis to be completed in as little as 10 minutes. researchgate.net
A key advantage of this protocol is the use of water as a solvent, which renders the process more environmentally friendly and simplifies handling. researchgate.net The microwave-assisted nucleophilic substitution between 6-chloropurine riboside and ethanolamine provides a rapid and efficient route to N6-(2-hydroxyethyl)adenosine with high yields. researchgate.netcqvip.com
Regioselective Alkylation Strategies for Adenosine Derivativesresearchgate.netnih.gov
Achieving regioselectivity—ensuring the alkylation occurs specifically at the N6 position—is a critical challenge in the synthesis of adenosine derivatives. Several strategies have been developed to address this.
One effective method involves a two-step process:
N1-Alkylation: Direct alkylation of a protected adenosine, such as 2',3',5'-tri-O-acetyladenosine, with an appropriate alkyl halide. This reaction preferentially occurs at the N1 position. researchgate.netnih.gov
Dimroth Rearrangement: The resulting 1-N-substituted adenosine derivative is then treated with a base, typically aqueous ammonia, which induces a rearrangement to the thermodynamically more stable N6-substituted product. researchgate.netnih.gov This method has proven effective for preparing various N6-substituted adenosines in high purity. nih.gov
Another strategy involves the acylation of the N6-amino group of adenosine, for instance, with an acetyl group. nih.govresearchgate.net This N6-acetyl group directs alkylation to the desired position and can be removed in a subsequent deprotection step. researchgate.netdeepdyve.com The Mitsunobu reaction has also been employed for the regioselective N6-alkylation of protected adenosine derivatives using a range of alcohols. deepdyve.comresearchgate.net
Enzymatic and Biocatalytic Synthesis Considerations
N6-(2-Hydroxyethyl)adenosine is a naturally occurring compound found in various fungi, most notably of the Cordyceps genus. mdpi.comresearchgate.net This natural production points to the existence of enzymatic pathways for its synthesis, offering a biocatalytic alternative to chemical methods. HEA can be obtained through extraction from cultured mycelia of these fungi. mdpi.com
Research has shown that the yield of HEA in fungal fermentation can be significantly influenced by the composition of the culture medium. The addition of specific amino acids, such as glutamic acid and arginine, to the fermentation broth has been found to enhance the production of HEA, suggesting these molecules may act as precursors or stimulate the biosynthetic pathways responsible for its synthesis. researchgate.netresearchgate.net While the specific enzymes involved in the biosynthesis of HEA are not fully elucidated, fermentation remains a viable method for its production.
Preparation of N6-(2-Hydroxyethyl)adenosine Analogs and Derivativesresearchgate.netresearchgate.net
The synthetic protocols developed for HEA are readily adaptable for the generation of a wide array of analogs and derivatives. These structural variants are often created to explore structure-activity relationships or to develop compounds with novel biological properties. nih.gov
Microwave-assisted nucleophilic substitution has been used to create a library of HEA analogues by reacting 6-chloropurine nucleosides with various amines. researchgate.net This approach allows for rapid and efficient diversification of the substituent at the N6 position.
A significant analog, N,N-Bis(2-hydroxyethyl)adenosine , is prepared in a single step via the nucleophilic substitution reaction of a 6-chloropurine nucleoside with diethanolamine. researchgate.net This reaction, particularly under microwave irradiation in water, provides a direct and efficient route to this di-substituted derivative. researchgate.net
| Starting Material | Reagent | Product | Method | Reference |
| 6-Chloropurine Riboside | Ethanolamine | N6-(2-Hydroxyethyl)adenosine | Microwave-Assisted Nucleophilic Substitution | researchgate.net |
| 6-Chloropurine Nucleoside | Diethanolamine | This compound | Microwave-Assisted Nucleophilic Substitution | researchgate.net |
| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Various Alkyl Halides/Alcohols | Various N6-substituted adenosines | Alkylation followed by deprotection | researchgate.net |
Structural Modification Strategies for N6-(2-Hydroxyethyl)adenosineresearchgate.net
Further structural modifications of HEA can be undertaken to fine-tune its properties. These strategies often involve altering the substituent at the N6 position or modifying the ribose sugar moiety.
Alkylation of protected adenosine precursors with a diverse library of alkyl halides and alcohols is a common strategy to produce a range of N6-substituted derivatives. researchgate.net For example, introducing a propargyl group at the N6 position creates a versatile chemical handle. This terminal alkyne can then be used in copper(I)-catalyzed Huisgen [3+2] cycloaddition reactions, a form of "click chemistry," to attach a wide variety of azide-containing molecules, leading to extensive libraries of 1,2,3-triazolyl-modified adenosines. researchgate.net
Studies on structure-activity relationships of HEA analogs have indicated that the ribose moiety at the N-9 position of the adenine (B156593) base is crucial for certain biological activities, suggesting that modifications at this position may be detrimental. nih.gov
Synthesis of N6-(2-Hydroxyethyl)adenosine-containing Conjugates for Research Applications
The conjugation of N6-(2-hydroxyethyl)adenosine (HEA) to other molecules is a key strategy for developing advanced research tools and potential therapeutic agents. These conjugates can enhance the compound's properties, such as targeting specific receptors or improving in vivo stability.
One notable application is the development of multivalent ligands for adenosine receptors (ARs), particularly the A3 subtype (A3AR), which is a target for various diseases, including inflammation and cancer. By tethering HEA or its analogs to a central scaffold like a dendrimer, researchers can create conjugates that present multiple pharmacophores. This multivalency can lead to enhanced binding affinity and receptor subtype selectivity.
A common approach for creating these conjugates involves "click chemistry," a set of powerful, reliable, and selective reactions. For instance, an HEA analog can be functionalized with an alkyne group. This modified nucleoside can then be attached to a carrier molecule, such as a polyamidoamine (PAMAM) dendrimer, that has been decorated with azide (B81097) groups. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage between the nucleoside and the dendrimer. This method allows for precise control over the loading of the ligand onto the carrier. Such dendrimeric conjugates of adenosine receptor agonists have been synthesized to explore their potential in treating conditions like autoimmune inflammatory diseases and ischemia. nih.gov
The synthesis of these conjugates is a multi-step process that often begins with a protected form of the nucleoside. For example, to create A3AR selective ligands, a carbocyclic analog of HEA might be used, where the ribose sugar is replaced by a bicyclo[3.1.0]hexane ring system. The synthesis involves modifying the N6-position of the purine ring. This is typically achieved by reacting a 6-chloropurine precursor with a suitably functionalized amine. For instance, to introduce a linker for conjugation, the 6-chloropurine derivative can be reacted with a benzylamine (B48309) that has a terminal alkyne, such as nona-1,8-diyne. nih.gov The resulting alkyne-functionalized nucleoside is then ready for conjugation to an azide-modified scaffold via click chemistry.
These synthetic strategies provide versatile platforms for creating a variety of HEA-containing conjugates. The specific nature of the linker and the carrier molecule can be tailored to investigate different biological questions, from fundamental receptor pharmacology to the in vivo efficacy of novel drug candidates. nih.gov
Challenges and Innovations in N6-(2-Hydroxyethyl)adenosine Synthesis
The synthesis of N6-(2-hydroxyethyl)adenosine (HEA) has evolved significantly, driven by the need for more efficient and environmentally friendly methods to produce this biologically active nucleoside.
Traditional Challenges:
Historically, the chemical synthesis of HEA and other N6-substituted adenosines presented several challenges. researchgate.net Conventional methods often relied on the reaction of 6-chloropurine nucleosides with the desired amine (in this case, ethanolamine). researchgate.net These reactions typically required:
Long reaction times: Many synthetic protocols involved lengthy procedures to achieve the desired product. researchgate.net
Use of toxic solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) were commonly used, posing environmental and safety concerns. researchgate.net
Low yields and expensive materials: The combination of multiple steps and the cost of starting materials made the traditional chemical synthesis economically challenging. mdpi.com
These limitations spurred the search for more innovative and sustainable synthetic routes.
Innovations in Synthesis:
A significant innovation in HEA synthesis has been the adoption of microwave-assisted organic synthesis (MAOS). This technique offers substantial advantages over classical heating methods. Researchers have developed an efficient protocol for synthesizing HEA and its analogs through a nucleophilic substitution reaction between 6-chloropurine riboside and ethanolamine under microwave irradiation. researchgate.net
Key features of this innovative method include:
Rapid Reaction Times: The reactions are completed in as little as 10 minutes, a dramatic reduction compared to conventional methods. researchgate.net
Green Chemistry: The use of water as the solvent makes the process eco-friendly and easier to handle. researchgate.net
Higher Yields: Microwave-assisted synthesis has been shown to produce higher yields of the desired N6-substituted purine nucleosides. researchgate.net
This microwave-assisted approach represents a green, efficient, and rapid method for the synthesis of HEA, overcoming many of the challenges associated with older synthetic protocols. researchgate.net This advancement not only facilitates laboratory research but also holds promise for more viable industrial-scale production of HEA for its potential applications in the medical industry. mdpi.com
Data Tables
Table 1: Comparison of Synthetic Methodologies for N6-(2-Hydroxyethyl)adenosine
| Feature | Traditional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Long | 10 minutes researchgate.net |
| Solvent | Toxic (DMF, DMSO, etc.) researchgate.net | Water researchgate.net |
| Efficiency | Labor-intensive, multi-step researchgate.netmdpi.com | Rapid and efficient researchgate.net |
| Yield | Often lower mdpi.com | Higher yields reported researchgate.net |
| Environmental Impact | Higher environmental concern | Eco-friendly ("Green Chemistry") researchgate.net |
Table 2: Research Applications of N6-(2-Hydroxyethyl)adenosine Conjugates
| Conjugate Type | Research Application | Rationale | Reference |
| Dendrimeric Conjugates | Exploration of A3 Adenosine Receptor (A3AR) binding and activation | Multivalent presentation of the ligand can enhance affinity and selectivity for the target receptor. | nih.gov |
| Alkyne-modified Analogs | Building blocks for "click chemistry" conjugation | Provides a reactive handle for covalent attachment to various scaffolds (e.g., dendrimers, polymers, surfaces) for targeted delivery or diagnostic purposes. | nih.gov |
Advanced Analytical and Purification Techniques for N6 2 Hydroxyethyl Adenosine Research
Spectroscopic Characterization in Research
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), stands as a cornerstone technique for the definitive identification and purity evaluation of N,N-Bis(2-hydroxyethyl)adenosine. This method offers high resolution, sensitivity, and specificity, allowing for precise characterization even in complex biological matrices. tandfonline.comnih.gov
The molecular formula of this compound is C₁₂H₁₇N₅O₅, with a molecular weight of approximately 311.29 g/mol . mdpi.com In mass spectrometry analysis, typically using electrospray ionization (ESI) in positive mode, the compound is identified by its protonated molecule [M+H]⁺. Studies utilizing UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have confirmed the precursor ion for this compound (also referred to as N6-(2-Hydroxyethyl)adenosine or HEA in literature) at a mass-to-charge ratio (m/z) of 312. mdpi.com
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure through fragmentation analysis. The collision-induced dissociation of the parent ion (m/z 312) generates a characteristic pattern of product ions. Key fragment ions reported in the literature include m/z 180, which results from the cleavage of the glycosidic bond and loss of the ribose moiety, as well as other significant fragments at m/z 136, 162, and 255. tandfonline.commdpi.com These fragments provide a structural fingerprint for the molecule.
Table 1: Mass Spectrometric Data for this compound Identification
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₇N₅O₅ | - | mdpi.com |
| Precursor Ion [M+H]⁺ | ~312.13 | UPLC-QTOF-MS | tandfonline.commdpi.com |
| Key MS/MS Fragment Ions (m/z) | 180, 162, 136, 255 | UPLC-QTOF-MS/MS | tandfonline.commdpi.com |
The high sensitivity of modern LC-MS systems allows for the detection and quantification of this compound at very low concentrations, while the chromatographic separation resolves it from other components in the sample, which is critical for purity assessment. nih.gov
UV and Fluorescence Spectroscopy for Interaction Studies
UV-Visible and fluorescence spectroscopy are powerful, non-invasive techniques used to investigate the interactions between this compound and biological macromolecules, such as proteins. nih.gov These methods provide valuable insights into binding mechanisms, binding constants, and the nature of the intermolecular forces involved. nih.govnih.gov
Studies on the interaction between this compound (HEA) and Human Serum Albumin (HSA), the primary transport protein in blood plasma, have utilized these spectroscopic methods. nih.govnih.gov UV absorption spectroscopy can reveal changes in the protein's structure upon binding of a ligand like HEA. nih.gov
Fluorescence spectroscopy is particularly useful for studying these interactions because the intrinsic fluorescence of proteins (primarily from tryptophan residues) is often quenched upon ligand binding. By monitoring the decrease in HSA's fluorescence intensity at various concentrations of HEA, researchers can determine the binding and quenching parameters. nih.gov
Research has shown that HEA binds to HSA at a single binding site (n ≈ 1). nih.gov The binding constants (K) indicate a strong interaction, which decreases with increasing temperature, suggesting that the complex becomes less stable at higher temperatures. nih.gov The quenching rate constants (Kq) were calculated to be significantly higher than the maximum diffusion collision quenching constant, indicating that the fluorescence quenching mechanism is static, resulting from the formation of a stable ground-state complex between HEA and HSA. nih.gov
Thermodynamic analysis based on fluorescence data at different temperatures has been used to elucidate the nature of the binding forces. nih.govnih.gov The calculated negative enthalpy change (ΔH) and positive entropy change (ΔS) for the HEA-HSA interaction suggest that hydrophobic interactions are the predominant intermolecular forces stabilizing the complex. nih.gov
Table 2: Binding and Thermodynamic Parameters for the Interaction of this compound (HEA) with Human Serum Albumin (HSA)
| Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Binding Constant (K) (x 10³ L·mol⁻¹) | 27.102 | 17°C (290 K) | nih.gov |
| 19.409 | 27°C (300 K) | nih.gov | |
| 13.002 | 37°C (310 K) | nih.gov | |
| Enthalpy Change (ΔH) | -24.05 kJ·mol⁻¹ | - | nih.gov |
| Entropy Change (ΔS) | 30.23 J·mol⁻¹·K⁻¹ | - | nih.gov |
Challenges in Purity and Contaminant Analysis for Research Samples
One of the primary contaminants is adenosine (B11128), the parent nucleoside from which this compound is derived. mdpi.com Due to their structural similarity, separating these two compounds is a significant purification challenge. In studies involving the isolation of this compound from natural sources like Cordyceps, co-elution of adenosine during column chromatography is a common problem, resulting in limited sample purity. mdpi.com For instance, one study reported an isolated purity of 95.40%, with the main impurity being co-existing adenosine. mdpi.com
The presence of such impurities necessitates the use of highly selective and robust analytical methods for quality control. While simple UV spectrophotometry might be used for a preliminary check, it is often not selective enough to distinguish between the target compound and closely related impurities. europa.eu More sophisticated techniques, such as HPLC combined with a photodiode array (PDA) detector or mass spectrometry, are required for accurate purity assessment and contaminant quantification. europa.eu To overcome purification hurdles, advanced separation techniques like high-speed counter-current chromatography have been employed to effectively separate this compound from adenosine and another related compound, cordycepin (B1669437). researchgate.net Therefore, rigorous purification and subsequent analytical verification are critical steps to obtain reliable data in research involving this compound.
Molecular Mechanisms of Action of N6 2 Hydroxyethyl Adenosine
Receptor Binding and Activation Studies
The initial interaction of a compound with cellular receptors is a critical determinant of its pharmacological profile. Studies on HEA have explored its binding to plasma proteins and its potential interactions with adenosine (B11128) receptors.
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are crucial G protein-coupled receptors that mediate the diverse physiological effects of adenosine. mdpi.com While HEA is an adenosine analog, detailed studies characterizing its specific binding affinities (Ki values) and functional activities at each of the four adenosine receptor subtypes are not extensively detailed in the reviewed literature. However, its pharmacological profile, including its identification as a Ca2+ antagonist, suggests it engages with cellular signaling pathways often associated with adenosine receptor activation. nih.govscispace.com The structural similarity between A2A and A2B receptors is high, yet endogenous ligands often show preferential binding, highlighting the need for specific characterization of HEA's receptor interaction profile. nih.gov
The interaction of therapeutic compounds with plasma proteins like human serum albumin (HSA) is fundamental to their distribution and bioavailability. The binding of HEA to HSA has been investigated using spectroscopic methods. plos.orgnih.govnih.gov These studies consistently show that HEA binds to HSA at a single site, forming a stable complex. plos.orgnih.gov The interaction is primarily driven by hydrogen bonding and van der Waals forces. nih.gov The binding constants (K) indicate a strong interaction, which is observed to decrease as the temperature rises, a characteristic of static quenching. scispace.complos.orgnih.gov
Binding Parameters of HEA with Human Serum Albumin (HSA)
| Parameter | Value | Temperature | Source |
|---|---|---|---|
| Binding Constant (K) (x 10³) | 27.102 | 17°C (290 K) | scispace.comnih.gov |
| 19.409 | 27°C (300 K) | scispace.comnih.gov | |
| 13.002 | 37°C (310 K) | scispace.comnih.gov | |
| Number of Binding Sites (n) | ~1.05 | 17°C (290 K) | scispace.com |
| ~1.04 | 27°C (300 K) | scispace.com | |
| ~1.01 | 37°C (310 K) | scispace.com | |
| Enthalpy Change (ΔH) | -24.05 kJ/mol | N/A | nih.gov |
| Entropy Change (ΔS) | 30.23 J/mol/K | N/A | nih.gov |
| Binding Distance (r) | 4.98 nm | 17°C (290 K) | plos.org |
Intracellular Signaling Pathway Modulation
HEA exerts significant influence over several intracellular signaling pathways that are central to cellular responses to stress, inflammation, and tissue remodeling.
The NF-κB signaling pathway is a primary regulator of inflammation. HEA has demonstrated potent anti-inflammatory effects by inhibiting this pathway. nih.govmedchemexpress.com In animal models of unilateral ureteral obstruction (UUO)-induced renal injury, HEA treatment significantly reduced the activation of NF-κB and its inhibitor, IκBα. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.govmedchemexpress.com For instance, HEA dose-dependently decreased the elevated levels of TNF-α, IL-6, and IL-1β in the kidneys of UUO mice. nih.gov In vitro studies on RAW 264.7 macrophages also confirmed that HEA reduces the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines. nih.govmedchemexpress.com Furthermore, in human kidney cells, HEA was shown to attenuate the gene expression of NF-κB that was induced by nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov
Effect of HEA on Pro-Inflammatory Cytokine Levels in UUO Mouse Kidneys
| Cytokine | UUO Group (pg/mg) | UUO + HEA (7.5 mg/kg) Group (pg/mg) | Source |
|---|---|---|---|
| TNF-α | 604.4 ± 38.34 | 176.81 ± 38.04 | nih.gov |
| IL-6 | 57.61 ± 9.36 | 17.22 ± 3.51 | nih.gov |
| IL-1β | 445.66 ± 98.70 | 56.33 ± 16.18 | nih.gov |
The Transforming Growth Factor-β1 (TGF-β1)/Smad pathway is a key driver of tissue fibrosis, characterized by the excessive accumulation of extracellular matrix. nih.govfrontiersin.org HEA has been shown to ameliorate renal interstitial fibrosis by suppressing this pathway. nih.govmedchemexpress.comfrontiersin.org TGF-β1 signaling involves the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. frontiersin.orgnih.gov HEA treatment in mice with renal fibrosis led to a marked reduction in the phosphorylation of Smad2 and Smad3. nih.govfrontiersin.org Conversely, HEA increased the levels of the inhibitory Smad7, which negatively regulates the pathway. nih.govfrontiersin.org In vitro, HEA also decreased the TGF-β1-induced expression of fibrotic markers such as collagen I and α-SMA in fibroblast cells. medchemexpress.com
The endoplasmic reticulum (ER) is central to protein folding, and its dysfunction leads to ER stress and the activation of the unfolded protein response (UPR). nih.gov HEA's role in modulating ER stress appears to be context-dependent.
In gastric carcinoma cells, HEA has been found to induce apoptosis by promoting ER stress. mdpi.comnih.gov This pro-apoptotic effect involves the upregulation of ER chaperone proteins like glucose-regulated protein 78 (GRP78) and is related to disruptions in intracellular Ca2+ balance. mdpi.com
Conversely, in a protective capacity, HEA has been shown to alleviate ER stress in human proximal tubular kidney cells damaged by NSAIDs like diclofenac (B195802) and meloxicam. mdpi.comnih.gov In this setting, NSAIDs trigger ER stress by inducing the expression of key UPR signaling molecules, including GRP78, activating transcription factor 6 (ATF6), protein kinase R-like ER kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and the pro-apoptotic transcription factor CHOP. mdpi.com Pretreatment with HEA effectively counteracted these effects, attenuating the gene expression of these ER stress markers and restoring ER homeostasis. mdpi.comnih.gov This suggests HEA can protect certain cell types from stress-induced damage by stabilizing ER function. mdpi.com
Effect of HEA on NSAID-Induced ER Stress Gene Expression in HK-2 Cells
| Gene | Treatment | Relative Expression Change | Source |
|---|---|---|---|
| ATF6 | MXC (400 µM) at 2h | ~27-fold increase | mdpi.com |
| MXC + HEA (20 µM) at 24h | Completely attenuated | mdpi.com | |
| PERK | MXC (400 µM) at 2h | ~680-fold increase | mdpi.com |
| MXC + HEA (20 µM) at 24h | Completely attenuated | mdpi.com | |
| IRE1α | DCF (200 µM) | Upregulated | mdpi.com |
| DCF + HEA (20 µM) | Attenuated | mdpi.com | |
| CHOP | MXC (400 µM) at 2h | ~180-fold increase | mdpi.com |
| MXC + HEA (20 µM) at 24h | Not completely inhibited | mdpi.com |
Reactive Oxygen Species (ROS) Generation and Attenuation
N,N-Bis(2-hydroxyethyl)adenosine, also known as N6-(2-Hydroxyethyl)adenosine (HEA), demonstrates a significant ability to modulate the levels of reactive oxygen species (ROS) within cells. Research indicates that HEA can attenuate oxidative stress by reducing ROS generation. nih.gov In studies involving PC12 cells subjected to hydrogen peroxide (H2O2)-induced toxicity, pretreatment with HEA was found to decrease ROS production. nih.gov This protective effect is crucial as excessive ROS can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to cell death. nih.gov
Conversely, in the context of cancer cells, HEA has been shown to induce the production of ROS. nih.govresearchgate.net This pro-oxidant activity in gastric carcinoma cells contributes to mitochondrial dysfunction and apoptosis, highlighting a potential mechanism for its anti-neoplastic effects. nih.govresearchgate.net The dual role of HEA in either attenuating or promoting ROS generation appears to be cell-type and context-dependent, suggesting a nuanced interaction with cellular redox systems.
| Cellular Context | Effect on ROS | Reference |
| PC12 cells (H2O2-induced toxicity) | Attenuation | nih.gov |
| Gastric carcinoma cells (SGC-7901, AGS) | Induction | nih.govresearchgate.net |
| Human proximal tubular cells (HK-2) | Attenuation (against NSAID-induced ROS) | mdpi.com |
Mitochondrial Membrane Potential and Function Modulation
The modulation of mitochondrial function is a key aspect of HEA's molecular mechanism. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. nih.gov Studies have shown that HEA can influence the MMP. In gastric carcinoma cells, HEA was found to induce depolarization of the mitochondrial membrane, an event that is closely linked to the initiation of apoptosis. nih.govresearchgate.net
In contrast, in non-cancerous cells under oxidative stress, HEA appears to protect mitochondrial function. For instance, in PC12 cells exposed to H2O2, HEA treatment helped to reduce the collapse of the MMP. nih.gov This preservation of mitochondrial integrity is a key component of its neuroprotective effects. nih.gov The ability of adenosine to restore MMP has also been observed in fibroblasts from patients with Friedreich's ataxia under oxidative stress. mdpi.com
| Cell Type | Condition | Effect on MMP | Reference |
| Gastric carcinoma cells | HEA treatment | Depolarization | nih.govresearchgate.net |
| PC12 cells | H2O2-induced oxidative stress | Attenuation of collapse | nih.gov |
| Friedreich's ataxia fibroblasts | BSO-induced oxidative stress | Restoration | mdpi.com |
Calcium Ion Regulation
This compound has been identified as a compound that can influence intracellular calcium ion (Ca2+) concentrations. It has been described as a Ca2+ antagonist. researchgate.net In studies on gastric carcinoma cells, HEA was shown to promote intracellular Ca2+-related endoplasmic reticulum (ER) stress, which is a trigger for apoptosis. nih.govresearchgate.net
Furthermore, in PC12 cells subjected to oxidative damage, HEA treatment was effective in reducing Ca2+ overload, a condition that can lead to cytotoxicity. nih.gov The regulation of intracellular calcium is a complex process involving various channels and sensors. The ability of HEA to modulate Ca2+ levels suggests an interaction with these signaling pathways, contributing to its diverse biological activities. The influx of Ca2+ is a critical step in many cellular processes, including exocytosis, and can be influenced by various divalent cations. nih.gov
| Cellular Model | Effect on Intracellular Ca2+ | Consequence | Reference |
| Gastric carcinoma cells | Promotes increase | ER stress-related apoptosis | nih.govresearchgate.net |
| PC12 cells (H2O2-induced toxicity) | Reduces overload | Attenuation of cytotoxicity | nih.gov |
Enzyme Activity Modulation
The biological effects of this compound are also mediated through its ability to modulate the activity of various enzymes.
Antioxidant Enzyme Activity Enhancement (e.g., SOD, CAT, GSH)
A significant aspect of HEA's protective mechanism against oxidative stress is its capacity to enhance the activity of key antioxidant enzymes. Studies have consistently shown that HEA treatment can upregulate the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.netgriffith.edu.au For instance, in a model of cisplatin-induced nephrotoxicity, HEA administration improved the activities of these enzymes in the kidney. griffith.edu.au Similarly, in PC12 cells under oxidative stress, HEA increased the activities of SOD and GSH-Px. nih.gov This enhancement of the cellular antioxidant defense system allows for more efficient neutralization of harmful reactive oxygen species. researchgate.net
| Enzyme | Cellular/Tissue Context | Effect of HEA | Reference |
| Superoxide Dismutase (SOD) | Kidney tissue (cisplatin-induced nephrotoxicity) | Upregulation | researchgate.netgriffith.edu.au |
| Catalase (CAT) | Kidney tissue (cisplatin-induced nephrotoxicity) | Upregulation | researchgate.netgriffith.edu.au |
| Glutathione Peroxidase (GSH-Px) | PC12 cells (H2O2-induced toxicity) | Increased activity | nih.gov |
| Glutathione (GSH) | Kidney tissue | Increased activity | researchgate.net |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process initiated by oxidative stress, leading to cell membrane damage. HEA has been shown to inhibit lipid peroxidation. nih.gov This effect is likely a consequence of its ability to scavenge ROS and enhance the activity of antioxidant enzymes. By preventing the propagation of lipid peroxyl radicals, HEA helps to maintain the structural and functional integrity of cellular membranes. The inhibition of lipid peroxidation is a recognized therapeutic strategy for conditions associated with oxidative stress, such as atherosclerosis. biorxiv.org
Potential Interactions with Adenosine Metabolism Enzymes (e.g., adenosine deaminase, phosphodiesterase)
Given that this compound is an adenosine derivative, it has the potential to interact with enzymes involved in adenosine metabolism, such as adenosine deaminase (ADA) and phosphodiesterases (PDEs). ADA is a key enzyme that catalyzes the irreversible deamination of adenosine to inosine. nih.gov Dipyridamole, another adenosine-related compound, is known to inhibit both adenosine deaminase and phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet function. drugbank.com While direct studies on HEA's interaction with these specific enzymes are not extensively detailed in the provided context, its structural similarity to adenosine suggests a plausible interaction. Such interactions could modulate the levels of adenosine and cAMP, thereby influencing a wide range of physiological processes.
Cellular and Biochemical Effects of N6 2 Hydroxyethyl Adenosine in Research Models
Cellular Proliferation and Apoptosis Regulation in Specific Cell Lines
HEA has been shown to influence cell proliferation and induce apoptosis, or programmed cell death, in certain cancer cell lines. cymitquimica.comresearchgate.net
Research indicates that HEA can trigger caspase-dependent apoptosis in gastric carcinoma cells. nih.govmdpi.com In studies involving SGC-7901 and AGS gastric carcinoma cell lines, HEA treatment led to cytotoxic effects in a manner dependent on both dose and time. nih.govmdpi.com The process was characterized by the increased expression of caspases-3, 8, 9, and 12. mdpi.com The apoptotic effect of HEA was significantly diminished when a caspase inhibitor was introduced, further supporting the caspase-dependent nature of this process. mdpi.com This suggests that HEA may activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. mdpi.com
In SGC-7901 and AGS cells, HEA was observed to induce the production of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential, which are events linked to the intrinsic apoptotic pathway. nih.govmedchemexpress.com Furthermore, HEA treatment promoted intracellular Ca2+-related endoplasmic reticulum (ER) stress, which can also lead to apoptosis. nih.govmdpi.com
The following table summarizes the apoptotic effect of HEA on gastric carcinoma cell lines:
| Cell Line | HEA Concentration (µM) | Apoptosis Induction | Key Molecular Events |
| SGC-7901 | 50, 100, 150 | Yes | Increased expression of caspase-3, 8, 9, 12; ROS production; Decreased mitochondrial membrane potential; ER stress |
| AGS | 50, 100, 150 | Yes | Increased expression of caspase-3, 8, 9, 12; ROS production; Decreased mitochondrial membrane potential; ER stress |
In addition to apoptosis, HEA has been found to induce autophagy in gastric carcinoma cells. nih.govmedchemexpress.com Autophagy is a cellular process involving the degradation of a cell's own components. In the context of HEA-treated SGC-7901 and AGS cells, the induction of autophagy was observed alongside apoptosis. nih.govmedchemexpress.com This suggests a complex interplay between these two cellular processes in response to HEA.
Anti-inflammatory Effects in Cellular and Animal Models
HEA has demonstrated notable anti-inflammatory properties in both cellular and animal research models. medchemexpress.comresearchgate.netmdpi.com These effects are attributed to its ability to modulate key inflammatory signaling pathways. medchemexpress.commedchemexpress.com
Studies have shown that HEA can effectively reduce the expression and levels of several pro-inflammatory mediators. In a study using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), HEA treatment significantly decreased the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). medchemexpress.comnih.gov Concurrently, HEA increased the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). medchemexpress.comnih.gov
In an animal model of unilateral ureteral obstruction (UUO) induced renal interstitial fibrosis, HEA administration dose-dependently reduced the elevated mRNA and protein levels of TNF-α, IL-1β, and Interleukin-6 (IL-6) in the kidney tissue. researchgate.netnih.gov Similarly, in a model of cisplatin-induced kidney injury, HEA treatment decreased the expression of TNF-α, IL-1β, and IL-6 in the kidneys. tandfonline.comtandfonline.com Furthermore, in PC12 cells exposed to hydrogen peroxide-induced toxicity, HEA was found to reduce the levels of IL-6, IL-1β, and TNF-α. nih.gov
The table below summarizes the effect of HEA on pro-inflammatory mediators in different models:
| Model | Mediator | Effect of HEA |
| LPS-stimulated RAW 264.7 cells | TNF-α, IL-1β | Decreased |
| IL-10 | Increased | |
| UUO-induced renal fibrosis in mice | TNF-α, IL-1β, IL-6 | Decreased |
| Cisplatin-induced kidney injury in mice | TNF-α, IL-1β, IL-6 | Decreased |
| H2O2-treated PC12 cells | IL-6, IL-1β, TNF-α | Decreased |
Antioxidative Stress Responses in Biological Systems
HEA has been shown to exhibit significant antioxidative stress properties in various biological systems. medchemexpress.comresearchgate.nettandfonline.com This is achieved by enhancing the activity of antioxidant enzymes and reducing markers of oxidative damage. medchemexpress.comresearchgate.net
In a rat model of alloxan-induced diabetes, HEA treatment increased the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) in the renal tissue. medchemexpress.comresearchgate.net It also led to a reduction in the level of malondialdehyde (MDA), a marker of lipid peroxidation. medchemexpress.com Similarly, in a mouse model of cisplatin-induced nephrotoxicity, HEA upregulated the activities of SOD, CAT, and glutathione peroxidase (GSH-Px) while decreasing MDA expression in the kidney. tandfonline.com
Furthermore, in PC12 cells subjected to oxidative toxicity from hydrogen peroxide, HEA increased the activities of antioxidant enzymes and inhibited lipid peroxidation. nih.gov It also attenuated the production of reactive oxygen species (ROS). mdpi.comnih.gov
Effects on Specific Organ Systems in Animal Models
Research in animal models has highlighted the protective effects of HEA on specific organ systems, particularly the kidneys.
In a mouse model of unilateral ureteral obstruction (UUO), which induces renal interstitial fibrosis, HEA treatment was found to ameliorate kidney tissue injury. nih.gov It reduced the enlargement of the hydronephrotic kidney and improved the integrity of renal parenchymal cells. nih.gov HEA also decreased the deposition of collagen in the kidneys, a hallmark of fibrosis. nih.gov These protective effects were associated with the suppression of inflammatory responses and fibroblast activation within the kidney. nih.gov
In a rat model of diabetic kidney disease, HEA administration reduced blood glucose levels and mitigated diabetes-induced kidney damage. medchemexpress.com This was evidenced by improvements in markers of kidney function and a reduction in structural damage to the glomeruli and renal tubules. medchemexpress.com
Furthermore, in a mouse model of cisplatin-induced acute kidney injury, HEA was shown to alleviate nephrotoxicity. tandfonline.com It modulated levels of blood urea (B33335) nitrogen (BUN) and creatinine, which are indicators of kidney function. tandfonline.com
Finally, in a xenograft mouse model using SGC-7901 gastric carcinoma cells, HEA demonstrated antitumor effects by reducing tumor volume and weight. mdpi.commedchemexpress.com
Renal Protective Mechanisms
N,N-Bis(2-hydroxyethyl)adenosine, also known as HEA, has demonstrated significant renal protective effects in several research models. nih.govfrontiersin.org One of the key mechanisms underlying this protection is the alleviation of oxidative stress and inflammation. nih.gov In a study involving diabetic rats, HEA treatment was found to increase the levels of renal antioxidant enzymes such as glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD). nih.gov Concurrently, it reduced the concentration of malondialdehyde (MDA), a marker of lipid peroxidation, and pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and transforming growth factor-beta 1 (TGF-β1). nih.gov These findings suggest that HEA's ability to mitigate oxidative stress and inflammation contributes to its kidney-protective capabilities. nih.gov
Another critical aspect of its renal protective action involves the modulation of endoplasmic reticulum (ER) stress. mdpi.comnih.gov In human proximal tubular cells (HK-2) exposed to nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and meloxicam, HEA effectively prevented ER stress. mdpi.comnih.gov It achieved this by reducing the production of reactive oxygen species (ROS) and downregulating the gene expression of key ER stress markers such as ATF-6, PERK, IRE1α, and CHOP. mdpi.comnih.gov Furthermore, HEA reversed the increased protein expression of GRP78 and CHOP induced by NSAIDs, thereby restoring ER homeostasis. mdpi.comnih.gov
Moreover, HEA has been shown to ameliorate renal interstitial fibrosis, a common pathway leading to chronic kidney disease. frontiersin.org In a mouse model of unilateral ureteral obstruction (UUO), HEA treatment significantly attenuated renal tubular injury and fibrosis. frontiersin.org This effect was associated with the suppression of the NF-κB and TGF-β1/Smad signaling pathways, both of which are crucial in inflammation and fibroblast activation. frontiersin.org HEA also demonstrated the ability to decrease the expression of pro-inflammatory cytokines while increasing the level of the anti-inflammatory cytokine IL-10 in the kidney. frontiersin.org
Table 1: Renal Protective Effects of this compound in Research Models
| Model System | Observed Effects | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Diabetic Rats | Increased renal antioxidant enzymes (GSH, CAT, SOD), decreased MDA, and pro-inflammatory mediators (TNF-α, IL-6, IL-1β, TGF-β1). | Oxidative Stress, Inflammation | nih.gov |
| Human Proximal Tubular Cells (HK-2) | Attenuated ROS production, downregulated ER stress genes (ATF-6, PERK, IRE1α, CHOP), and restored ER homeostasis. | ER Stress, GRP78/ATF6/PERK/IRE1α/CHOP Pathway | mdpi.comnih.gov |
| Unilateral Ureteral Obstruction (UUO) Mice | Decreased renal tubular injury and fibrosis, suppressed inflammation and fibroblast activation. | NF-κB Signaling, TGF-β1/Smad Signaling | frontiersin.org |
Neuroprotective Properties
The neuroprotective potential of this compound and its analogs has been investigated in various models of neuronal damage. acs.orgnih.gov Research has shown that these compounds can act as A1 adenosine (B11128) receptor agonists, which are known to have neuroprotective effects with reduced cardiovascular side effects compared to other adenosine agonists. acs.org
In a model of hydrogen peroxide-induced oxidative toxicity in PC12 cells, a cell line commonly used in neurological research, this compound (HEA) demonstrated protective effects. nih.gov HEA attenuated cell death by reducing the generation of reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.gov Furthermore, it increased the activities of antioxidant enzymes and suppressed the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the transcription factor NF-κB. nih.gov These findings suggest that HEA protects against oxidative stress-induced neurodegeneration by bolstering the cellular antioxidant defense system and mitigating inflammation. nih.gov
Studies on structurally related N-substituted adenosines have further highlighted the potential for developing neuroprotective agents with improved safety profiles. acs.org These novel agonists have shown efficacy in animal models of ischemia and seizures, indicating their potent central nervous system effects. acs.org
Table 2: Neuroprotective Properties of this compound and Related Compounds
| Model System | Compound Type | Observed Effects | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|---|
| PC12 Cells (H₂O₂-induced toxicity) | This compound (HEA) | Attenuated cell death, reduced ROS and lipid peroxidation, increased antioxidant enzymes, inhibited pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and NF-κB. | Oxidative Stress, Inflammation, Mitochondrial Function | nih.gov |
| Mongolian Gerbil (forebrain ischemia) | N-substituted Adenosine Agonists | Neuroprotection, diminished cardiovascular effects. | A1 Adenosine Receptor | acs.org |
Immunomodulatory Properties
This compound (HEA) has been reported to possess immunomodulatory properties, primarily linked to its anti-inflammatory effects. researchgate.net Research indicates that HEA can modulate the immune response by influencing the production of various cytokines. frontiersin.orgresearchgate.net
In a model of renal interstitial fibrosis, HEA treatment was found to decrease the expression of pro-inflammatory cytokines while increasing the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org This shift in the cytokine balance towards an anti-inflammatory profile is a key aspect of its immunomodulatory action.
Furthermore, studies have shown that HEA can inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. frontiersin.orgmdpi.com By suppressing the NF-κB signaling pathway, HEA can effectively downregulate the production of pro-inflammatory mediators. frontiersin.orgmdpi.com
The immunomodulatory effects of adenosine and its derivatives are also linked to their interaction with adenosine receptors, which are widely expressed on immune cells. nih.gov Activation of these receptors can lead to a reduction in inflammation, highlighting a potential mechanism for the immunomodulatory activities of HEA. nih.gov
Table 3: Immunomodulatory Properties of this compound
| Model System | Observed Effects | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) Mice | Decreased pro-inflammatory cytokines, increased anti-inflammatory cytokine IL-10. | Cytokine Modulation | frontiersin.org |
| Human Proximal Tubular Cells (HK-2) / RAW 264.7 Cells | Suppression of NF-κB signaling pathway. | NF-κB Signaling | frontiersin.orgmdpi.com |
| General Immune System | Potential interaction with adenosine receptors on immune cells. | Adenosine Receptors | nih.gov |
Interaction with Other Biological Molecules and Macromolecules
The biological effects of this compound are also influenced by its interactions with various biological molecules and macromolecules. Pharmacological studies have identified it as a Ca2+ antagonist, suggesting an interaction with calcium channels or calcium-binding proteins. frontiersin.orgmdpi.comresearchgate.net This activity could contribute to its observed effects on cellular signaling and function.
Research has also explored the interaction of related compounds with other biological systems. For instance, studies on mixed-ligand complexes have investigated the interaction of adenosine 5'-triphosphate (ATP) with metal ions in the presence of buffers like N,N-bis(2-hydroxyethyl)glycine (Bicine). scispace.comacs.org These studies provide insights into the coordination chemistry of adenosine derivatives in biological systems.
Furthermore, the concept of using N,N-bis(2-hydroxyethyl)glycine amide as a linker in polymer-conjugated prodrugs has been explored. google.com This approach involves linking a drug to a polymer carrier via the bicine (B94160) linker, which can be designed for controlled drug release. google.com While not a direct interaction of this compound itself, this application highlights the chemical utility of the N,N-bis(2-hydroxyethyl)amino group in bioconjugation.
Structure Activity Relationship Sar Studies of N6 2 Hydroxyethyl Adenosine and Analogs
Impact of N6 Substitution on Biological Activity
Modifications at the N6-position of the adenosine (B11128) scaffold have been a primary focus for altering the biological activity and selectivity of these compounds. N,N-Bis(2-hydroxyethyl)adenosine itself is a derivative of adenosine, a naturally occurring nucleoside with a wide range of physiological effects. mdpi.com The introduction of the bis(2-hydroxyethyl)amino group at the N6-position is a key structural feature that imparts specific biological properties.
Research into N6-substituted adenosine analogs has revealed that the nature of the substituent group significantly influences the compound's interaction with various biological targets, including adenosine receptors and enzymes. For instance, N6-(2-Hydroxyethyl)adenosine (HEA), a closely related compound, has been isolated from Cordyceps species and demonstrates sedative-hypnotic and brain-protective activities. nih.gov The development of analogs has often used HEA as a lead compound. nih.gov
Systematic studies have shown that varying the N6-substituent can modulate the potency and selectivity of the analogs. For example, N6-methylation of adenosine and 2-chloroadenosine (B27285) was found to decrease their coronary dilator activities. researchgate.net In the context of developing inhibitors for enzymes like Trypanosoma brucei phosphoglycerate kinase (PGK), a series of N6-substituted adenosine analogs were synthesized. These studies indicated a preference by PGK for analogs with a 2-amino group in addition to the N6-substitution.
The synthesis of novel 6-[N,N-bis(2-hydroxyethyl)amino]purine nucleosides has been achieved through a one-step nucleophilic substitution reaction of 6-chloropurine (B14466) nucleosides with diethanolamine. researchgate.netresearchgate.net This method allows for the efficient generation of a library of analogs for biological screening. The general approach for creating N6-substituted adenosines involves the reaction of 6-chloropurine riboside with the desired amine.
The following table summarizes the impact of various N6-substitutions on the biological activity of adenosine analogs based on several research findings.
| Compound/Analog | N6-Substitution | Observed Biological Activity/Impact | Reference |
| N6-(2-Hydroxyethyl)adenosine (HEA) | -(CH2)2OH | Sedative-hypnotic, brain protective | nih.gov |
| N6-Methyladenosine | -CH3 | Reduced coronary dilator activity | researchgate.net |
| 2-Amino-N6-[2''-(p-hydroxyphenyl)ethyl]adenosine | -[2''-(p-hydroxyphenyl)ethyl] (with 2-amino group) | Improved inhibition of T. brucei PGK (IC50 of 130 µM) | |
| N6-(2''-phenylethyl)-2-[(2''-phenylethyl)amino]adenosine | -(2''-phenylethyl) (with 2-amino substitution) | Potent inhibitor of T. brucei PGK (IC50 of 30 µM) |
Role of Ribose Moiety Modifications
The ribose moiety of adenosine and its analogs is another critical determinant of their biological activity. Modifications to the ribose can affect the molecule's conformation, stability, and interaction with target proteins. biorxiv.org
Studies have shown that the ribose moiety at the N-9 position of the adenine (B156593) base is essential for the activity of many adenosine analogs. nih.gov For instance, in the development of sedative-hypnotic agents based on N6-(2-hydroxyethyl)adenosine, the integrity of the ribose part of the molecule was found to be crucial for maintaining pharmacological effects. nih.gov
Specific modifications to the ribose, such as at the 1', 2', 3', and 5' positions, have been explored to enhance potency, selectivity, and metabolic stability. For example, the introduction of a methyl group at the 1'-C position of adenosine resulted in decreased affinity for A1 and A2A adenosine receptors. acs.org However, when this modification was combined with specific N6-substitutions, the high affinity for A1 receptors was partially restored, and selectivity was increased. acs.org
Modifications at the 2' and 3' positions of the ribose can influence the sugar pucker conformation (North vs. South), which in turn affects how the analog binds to its target. researchgate.net For example, the synthesis of 2'- or 3'-"up" methyl-substituted analogs resulted in compounds that were either inactive or weakly active. researchgate.net Furthermore, research on nucleotide analogs targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 has highlighted that chemical modifications on the ribose, particularly at the 1' and 3' positions, can increase the structural stability of the analogs at the active site through hydrogen bond interactions. biorxiv.org
Cleavage of the 2',3' carbon-carbon bond of the ribose moiety in N6-(Δ2-isopentenyl)adenosine to create an acyclic analog demonstrated the importance of the intact ribose ring for certain biological activities. cdnsciencepub.com
The table below details the effects of specific ribose modifications on the activity of adenosine analogs.
| Modification | Position(s) | Effect on Biological Activity | Reference |
| 1'-C-Methyl | 1' | Decreased affinity at A1 and A2A receptors in adenosine. | acs.org |
| Combination of 1'-C-Methyl and N6-substitution | 1' and N6 | Partially restored high affinity and increased selectivity for A1 receptors. | acs.org |
| "Up" Methyl Group | 2' or 3' | Resulted in inactive or weakly active compounds. | researchgate.net |
| Chemical Modifications (e.g., hydrogen bonding groups) | 1' and 3' | Increased structural stability of nucleotide analogs at the active site of SARS-CoV-2 RdRp. | biorxiv.org |
| Cleavage of C-C bond | 2', 3' | Creation of an acyclic analog, altering biological activity. | cdnsciencepub.com |
Systematic Derivatization and Bioactivity Screening for Analog Development
The development of novel adenosine analogs with improved therapeutic profiles relies on the systematic derivatization of the lead compound, this compound, followed by comprehensive bioactivity screening. This process involves creating a library of related compounds by making targeted chemical modifications and then evaluating their effects in various biological assays.
The synthesis of N6-substituted adenosines and their 2-amino-N6-substituted counterparts has been achieved through solution-phase parallel synthesis. This high-throughput approach allows for the rapid generation of a diverse set of analogs from commercially available starting materials like 6-chloropurine riboside and 2-amino-6-chloropurine (B14584) riboside. The newly synthesized compounds are then subjected to screening against a panel of biological targets.
For instance, in the search for inhibitors of trypanosomal enzymes, a library of N6- and N2-substituted adenosine analogs was generated and tested for their ability to inhibit T. brucei phosphoglycerate kinase (PGK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and glycerol-3-phosphate dehydrogenase (GPDH). This screening identified compounds with significantly improved potency against PGK compared to the parent adenosine molecule.
Similarly, in the quest for new sedative-hypnotic agents, twenty-three analogs of N6-(2-hydroxyethyl)adenosine (HEA) were designed, synthesized, and evaluated in vivo for their effects on locomotor and gasping activities in mice. nih.gov This screening led to the identification of compounds that were more active than the original lead compound, HEA. nih.gov
The screening process is not limited to efficacy but also includes evaluating the selectivity of the analogs for different subtypes of adenosine receptors or other potential targets. This is crucial for minimizing off-target effects. For example, the development of N6-substituted 3'-C-methyladenosine derivatives involved evaluating their cytotoxicity against a panel of human leukemia and carcinoma cell lines. researchgate.net
The data gathered from these systematic studies, which correlate specific structural changes with observed biological activities, are fundamental to building a robust structure-activity relationship (SAR) model. This model then guides the rational design of next-generation analogs with optimized properties.
The following table provides examples of systematic derivatization and the corresponding bioactivity screening efforts.
Computational and Theoretical Investigations of N6 2 Hydroxyethyl Adenosine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial for understanding the binding mode of a ligand and for structure-based drug design.
Recent studies have utilized molecular docking to investigate the interaction of N6-(2-hydroxyethyl)adenosine (HEA) with various biological targets. For instance, in a study exploring the anticancer activities of compounds from Cordyceps militaris-infused spirits, molecular docking simulations were performed to understand the interaction of HEA with the A3 adenosine (B11128) receptor (A3AR). researchgate.netnih.gov The simulations revealed that HEA binds to the A3AR, but in a different pattern compared to adenosine and another derivative, cordycepin (B1669437). researchgate.netnih.gov While adenosine and cordycepin were found to bind to the same pocket site of the A3AR, HEA exhibited a distinct binding mode, which may explain its different biological activity profile. researchgate.netnih.gov
In another study, HEA was used as a lead compound for the design of novel AMP-activated protein kinase (AMPK) activators for treating hyperlipidemia. nih.gov Molecular docking was employed to guide the design of a series of adenosine-based derivatives and to understand their binding to the γ subunit of AMPK. nih.gov The docking studies, in conjunction with other experimental data, led to the identification of a potent AMPK activator, compound V1, which showed promising lipid-lowering effects in preclinical models. nih.gov
The following table summarizes the key findings from molecular docking studies involving N6-(2-hydroxyethyl)adenosine and its derivatives.
| Compound | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| N6-(2-hydroxyethyl)adenosine (HEA) | A3 adenosine receptor (A3AR) | Exhibited a different binding pattern compared to adenosine and cordycepin. | researchgate.netnih.gov |
| V1 (HEA derivative) | AMP-activated protein kinase (AMPK) | Binds to the γ subunit of AMPK, leading to its activation. | nih.gov |
| Adenosine | A3 adenosine receptor (A3AR) | Binds to the same pocket site as cordycepin. | researchgate.netnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and dynamics of ligand-receptor complexes, which are not easily accessible through static docking studies.
While specific MD simulation studies focused solely on N6-(2-hydroxyethyl)adenosine are not extensively documented in the literature, the methodology is widely applied to understand the behavior of related adenosine derivatives and their receptors. For example, MD simulations have been used to study the structural dynamics of the A1 adenosine receptor in the presence of antagonists. researchgate.net These simulations, often spanning nanoseconds, can reveal how the binding of a ligand affects the receptor's conformation and its interaction with the surrounding lipid membrane. researchgate.net
The general procedure for an MD simulation of a ligand-protein complex, such as HEA bound to a target receptor, would involve:
System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.
Analysis: The trajectories are analyzed to study various properties, such as the stability of the ligand-protein interaction, conformational changes in the protein, and the role of specific amino acid residues in binding.
Quantum Chemical Analysis for Electronic Properties and Reactivity
Quantum chemical analysis, often employing methods like Density Functional Theory (DFT), is used to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.
For adenosine derivatives, quantum chemical analyses have been performed to understand their chemical reactivity and potential biological activities. nih.gov These studies often involve the calculation of various molecular descriptors, such as:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and can predict sites for electrophilic and nucleophilic attack.
Chemical Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity index can be derived from HOMO and LUMO energies to quantify a molecule's reactivity.
A study on a series of adenosine derivatives synthesized as potential antioxidant agents used quantum similarity fields and chemical reactivity frameworks to analyze their properties. nih.gov The analysis of these quantum chemical descriptors helped in understanding the structural and electronic effects of different substituents on the adenosine scaffold. nih.gov Although this study did not specifically include N6-(2-hydroxyethyl)adenosine, the same theoretical approaches can be applied to it to understand its electronic properties and reactivity, which in turn can be correlated with its biological activities.
| Quantum Chemical Descriptor | Information Provided | Relevance to N6-(2-hydroxyethyl)adenosine |
|---|---|---|
| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Predicts the kinetic stability and reactivity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifies regions of the molecule likely to interact with biological targets. |
| Chemical Hardness | Resistance to change in electron distribution | Provides a measure of the molecule's stability. |
| Electrophilicity Index | Propensity to accept electrons | Quantifies the molecule's ability to act as an electrophile in reactions. |
In silico Prediction of Biological Activity and Pathway Interactions
In silico methods for predicting biological activity and pathway interactions are valuable tools in the early stages of drug discovery. These methods use computational models to predict a compound's pharmacological properties, potential targets, and involvement in biological pathways based on its chemical structure.
Several online tools and platforms are available for these predictions. For instance, the Prediction of Activity Spectra for Substances (PASS) online tool can predict a wide range of biological activities for a given compound with a certain probability. way2drug.comresearchgate.net By inputting the structure of N6-(2-hydroxyethyl)adenosine, one could obtain predictions for various activities, such as its potential as an antineoplastic agent, an anti-inflammatory agent, or its interaction with specific enzyme classes. way2drug.comresearchgate.net
Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov A study on adenosine derivatives as antioxidants included an in silico evaluation of their pharmacokinetic properties using software like QikProp, which is based on Lipinski's rule of five. nih.gov The results indicated that the analyzed compounds had favorable pharmacokinetic parameters, suggesting their potential as drug candidates. nih.gov Similar ADME predictions for N6-(2-hydroxyethyl)adenosine could provide valuable information on its drug-likeness and potential bioavailability.
Pathway analysis tools can also be used to predict how a compound might influence biological pathways. By correlating predicted biological activities with known pathways, it is possible to hypothesize the mechanisms of action of a compound. For N6-(2-hydroxyethyl)adenosine, which has been shown to have anti-inflammatory and anticancer effects, in silico pathway analysis could suggest its involvement in signaling pathways such as NF-κB, as has been experimentally suggested. medchemexpress.com
| In silico Tool/Method | Application | Predicted Outcome for N6-(2-hydroxyethyl)adenosine |
|---|---|---|
| PASS (Prediction of Activity Spectra for Substances) | Biological activity prediction | Potential for anticancer, anti-inflammatory, and other activities. way2drug.comresearchgate.net |
| ADME Prediction Software (e.g., QikProp) | Pharmacokinetic property prediction | Drug-likeness, oral bioavailability, and metabolic stability. nih.gov |
| Pathway Analysis Databases | Identification of affected biological pathways | Involvement in pathways like NF-κB or apoptosis signaling. |
Future Directions and Unexplored Research Avenues for N6 2 Hydroxyethyl Adenosine
Elucidation of Novel Molecular Targets
While HEA is known to interact with several signaling pathways, a comprehensive understanding of its molecular targets remains a primary objective for future research. medchemexpress.comconsensus.app Initial studies have identified HEA as a Ca2+ antagonist and have demonstrated its ability to modulate the NF-κB and TGF-β1/Smad signaling pathways, which are crucial in inflammation and fibrosis. consensus.appplos.orgnih.gov
Further research is needed to identify other direct and indirect molecular partners of HEA. Investigating its binding affinity and interaction with a broader range of receptors, enzymes, and ion channels could reveal novel mechanisms of action. For instance, while its interaction with human serum albumin has been characterized, exploring its binding to other transport proteins and intracellular receptors is a logical next step. plos.orgscispace.com Unraveling these interactions will be pivotal in fully understanding its pharmacological profile and identifying new therapeutic applications.
Exploration of Additional Biological Roles and Effects
HEA has already demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, anti-tumor, and kidney-protective properties. frontiersin.orgnih.govbohrium.com However, the full spectrum of its biological activities is likely yet to be discovered.
Future investigations should aim to explore the effects of HEA in other physiological and pathological contexts. For example, its neuroprotective and sedative activities warrant deeper investigation to determine the underlying mechanisms and potential for treating neurological disorders. nih.gov Research into its effects on cellular processes such as senescence, metabolism, and immunomodulation could open up new avenues for its use in age-related diseases and immune system disorders. tandfonline.com Furthermore, its reported insecticidal activity suggests a potential role in agriculture or as a lead compound for developing new pest control agents. medchemexpress.com
Table 1: Summary of Investigated Biological Activities of N6-(2-Hydroxyethyl)adenosine
| Biological Activity | Key Findings | References |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulates NF-κB signaling. | medchemexpress.comconsensus.appnih.gov |
| Anti-tumor | Induces apoptosis in gastric carcinoma cells through ER stress and autophagy. | nih.govmdpi.com |
| Kidney Protective | Ameliorates renal interstitial fibrosis by inhibiting the TGF-β1/Smad pathway. | consensus.appnih.gov |
| Antioxidant | Increases the activity of antioxidant enzymes. | medchemexpress.com |
| Neuroprotective | Exhibits sedative and brain-protective effects. | nih.gov |
| Ca2+ Antagonist | Acts as a calcium channel antagonist. | plos.org |
Advanced Synthetic Strategies for Complex Analogs
The development of efficient and versatile synthetic methods is crucial for producing HEA and its analogs for further research and potential therapeutic development. While methods for HEA synthesis exist, including microwave-assisted synthesis, there is a need for more advanced strategies to create a diverse library of complex analogs. researchgate.netmdpi.com
Future synthetic efforts should focus on creating analogs with modifications at various positions of the purine (B94841) ring and the ribose moiety. This will allow for a systematic exploration of the structure-activity relationships (SAR) of HEA. nih.gov For example, synthesizing analogs with different substituents on the N6-hydroxyethyl group or modifications at the 2'-, 3'-, or 5'-positions of the ribose could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com The development of stereoselective synthetic routes will also be important for investigating the biological activity of individual stereoisomers.
Development of N6-(2-Hydroxyethyl)adenosine as a Research Tool
Beyond its direct therapeutic potential, HEA and its derivatives can be developed into valuable research tools to probe biological systems. Its ability to modulate specific signaling pathways makes it a useful pharmacological probe for studying the roles of these pathways in health and disease.
Future work could involve the synthesis of HEA-based molecular probes, such as fluorescently labeled or biotinylated derivatives. These tools would enable researchers to visualize the subcellular localization of HEA, identify its binding partners through affinity purification, and study its mechanism of action at a molecular level. Furthermore, radiolabeled HEA analogs could be developed for use in positron emission tomography (PET) imaging to study the distribution and target engagement of HEA in vivo. The creation of such research tools will be instrumental in advancing our understanding of the biological systems in which HEA is active.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N,N-Bis(2-hydroxyethyl)adenosine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of adenosine with ethylene glycol derivatives under anhydrous conditions. Catalysts like N,N'-dicyclohexylcarbodiimide (DCC) may enhance coupling efficiency. Optimization involves temperature control (60–80°C), inert atmosphere (argon/nitrogen), and monitoring via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, methanol/dichloromethane eluent) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and hydroxyethyl group integration.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 260 nm) assess purity (≥98%).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+ ion). Calibrate instruments using adenosine analogs as references .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation (potential respiratory irritant).
- Emergency Measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water. Dispose of waste via hazardous chemical protocols .
Advanced Research Questions
Q. How do the bis(2-hydroxyethyl) modifications influence adenosine’s binding affinity to A1/A2A receptors in mechanistic studies?
- Methodological Answer :
- Radioligand Binding Assays : Compare displacement of [3H]-CGS21680 (A2A agonist) or [3H]-DPCPX (A1 antagonist) in membrane preparations.
- Molecular Docking Simulations : Use software like AutoDock Vina to model interactions. The hydroxyethyl groups may sterically hinder receptor binding, reducing affinity by 20–40% compared to unmodified adenosine .
Q. What experimental strategies resolve discrepancies in reported cytotoxicity data across cell lines (e.g., HeLa vs. HEK293)?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay incubation: 48h, 37°C).
- Metabolomic Profiling : LC-MS/MS to identify cell-specific metabolic degradation (e.g., adenosine deaminase activity differences).
- Dose-Response Analysis : Compare IC50 values under controlled nutrient/media conditions .
Q. How can the stability of this compound be evaluated for in vivo pharmacokinetic studies?
- Methodological Answer :
- Physiological Stability Tests : Incubate compound in phosphate-buffered saline (pH 7.4, 37°C) for 24–72h. Monitor degradation via HPLC-UV.
- Plasma Protein Binding : Use ultrafiltration followed by LC-MS to quantify free vs. bound fractions.
- Lyophilization : Assess long-term stability (6–12 months) at -80°C with desiccants .
Contradiction Analysis
Q. Why do some studies report this compound as a pro-drug activator, while others note inert metabolic behavior?
- Methodological Answer :
- Enzyme-Specific Assays : Test activation/inertness against kinases (e.g., AKT) or phosphorylases using fluorogenic substrates.
- Isotope Tracing : Use 13C-labeled compound to track metabolic incorporation in cell lysates.
- Species Variability : Evaluate metabolic pathways in human vs. murine models, as esterase activity may differ .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
